Kinetic Differentiation: Suc-Gly-Pro-AMC Exhibits Substrate Inhibition, Unlike Z-Gly-Pro-AMC
In a direct head-to-head comparison using purified pig brain prolyl oligopeptidase (POP), Suc-Gly-Pro-AMC demonstrated markedly different kinetic behavior compared to the closely related analog Z-Gly-Pro-AMC. While Z-Gly-Pro-AMC followed standard Henri-Michaelis-Menten kinetics with a K(m) of 30±3 µM, Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics [1]. This is a critical differentiator for assay design, as the use of Z-Gly-Pro-AMC would not capture the non-hyperbolic behavior observed with the Suc derivative.
| Evidence Dimension | Enzyme Kinetics (K(m) and K(is)) |
|---|---|
| Target Compound Data | K(m) = 510±150 µM; K(is) = 270±90 µM (exhibits substrate inhibition) |
| Comparator Or Baseline | Z-Gly-Pro-AMC: K(m) = 30±3 µM (follows Michaelis-Menten kinetics) |
| Quantified Difference | Suc-Gly-Pro-AMC has a 17-fold higher apparent K(m) and displays substrate inhibition, which is not observed with Z-Gly-Pro-AMC. |
| Conditions | Purified pig brain prolyl oligopeptidase (POP) in vitro assay; substrate concentrations varied; fluorescence detection of released AMC. |
Why This Matters
This kinetic distinction means that Z-Gly-Pro-AMC cannot be used as a substitute for Suc-Gly-Pro-AMC in assays designed to study substrate inhibition or for accurate inhibitor screening where non-hyperbolic kinetics must be considered.
- [1] Venalainen JI, et al. Substrate-dependent, non-hyperbolic kinetics of pig brain prolyl oligopeptidase and its tight binding inhibition by JTP-4819. Biochem Pharmacol. 2002 Aug 1;64(3):463-71. View Source
